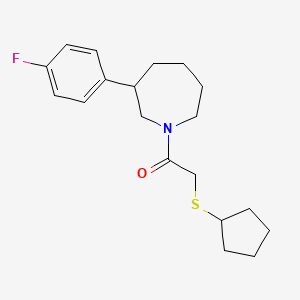

2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FNOS/c20-17-10-8-15(9-11-17)16-5-3-4-12-21(13-16)19(22)14-23-18-6-1-2-7-18/h8-11,16,18H,1-7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPOVCWPWBFEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a compound of interest due to its potential pharmacological properties. This compound is characterized by a unique structure that may interact with various biological targets, leading to significant therapeutic implications. This article reviews the biological activity of this compound based on available research findings, patents, and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following chemical structure:

- Molecular Formula : CHFNS

- CAS Number : 1495851-84-7

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound is thought to modulate pathways associated with pain and inflammation, potentially acting as an antagonist for certain receptors involved in nociception.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Analgesic Properties : Studies suggest that this compound may possess analgesic effects, possibly through TRPV1 receptor antagonism. TRPV1 is known for its role in pain sensation, and antagonists of this receptor can help alleviate pain in various models .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

- Potential for Treating Neuropathic Pain : The analgesic activity observed in animal models indicates its potential application in treating neuropathic pain conditions, which are often resistant to conventional therapies .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic | Potential TRPV1 antagonist | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Neuropathic Pain | Effective in animal models |

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study 1 : In a study involving rodent models of inflammatory pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to controls, suggesting a robust analgesic effect.

- Case Study 2 : Another investigation focused on the compound's anti-inflammatory properties demonstrated a decrease in edema and inflammatory cell infiltration following treatment, indicating its potential utility in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The compound’s azepane ring distinguishes it from smaller heterocycles like pyrazoles (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in ). Pyrazole derivatives exhibit dihedral angles between the pyrazole and fluorophenyl rings of ~4.6–10.5°, contributing to planar conformations .

The cyclopentylthio group replaces the amino or sulfonyl substituents seen in analogs like 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone () and 1-(azepan-1-yl)-2-(phenylsulfonyl)ethanone (). Sulfur’s lower electronegativity compared to oxygen or nitrogen may enhance π-π stacking or hydrophobic interactions, while the cyclopentyl group adds steric bulk compared to smaller substituents like methyl or ethyl .

Functional Group Impact on Reactivity and Activity

- Thioether vs. Amine/Sulfonyl Groups: The thioether in the target compound is less polar than the sulfonyl group in 1-(azepan-1-yl)-2-(phenylsulfonyl)ethanone (), which could improve membrane permeability. Compared to the cyclohexylamino group in 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone (), the thioether may reduce hydrogen-bonding capacity but increase metabolic stability .

- Fluorophenyl Substituents: The 4-fluorophenyl group is a common feature in compounds like 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone (). Fluorine’s electron-withdrawing effects enhance aromatic ring stability and may influence receptor binding affinity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthesis Challenges : The azepane ring’s synthesis may require specialized cyclization methods compared to smaller heterocycles like pyrazoles ().

- Thioether Utility : The cyclopentylthio group’s balance of hydrophobicity and moderate polarity may optimize pharmacokinetic profiles, as seen in sulfur-containing antimicrobial agents ().

Q & A

Q. What are the key synthetic routes for 2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Azepane Formation : React 3-(4-fluorophenyl)azepane with a ketone precursor (e.g., bromoethanone) in a polar aprotic solvent (e.g., DMF) using a base like NaH to facilitate nucleophilic substitution .

Thioether Introduction : Introduce the cyclopentylthio group via a thiol-ene reaction or nucleophilic displacement. Cyclopentanethiol is reacted with a halogenated intermediate (e.g., bromo or chloro derivative) under inert conditions, catalyzed by CuI or using K₂CO₃ as a base .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields the pure product.

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on structural analogs (e.g., azepane/fluorophenyl derivatives):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use .

- Hazard Mitigation :

- Avoid inhalation (use respirators if dust/aerosols form).

- Skin contact: Wash immediately with soap/water; avoid prolonged exposure due to potential irritation .

- Storage : Store in sealed containers under nitrogen at 2–8°C to prevent degradation .

Q. Risk Classification (Analog Data) :

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Use gloves/face shield |

| Acute Toxicity | Category 4 (oral/dermal) | Avoid ingestion |

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Peaks for fluorophenyl (δ 7.2–7.5 ppm), azepane NH (δ 1.5–2.2 ppm), and cyclopentylthio (δ 3.1–3.3 ppm) .

- Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 347.18 (C₁₈H₂₂FNO₃S) .

- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in thioether coupling?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of cyclopentanethiol .

- Catalyst Optimization : Compare CuI (10 mol%) vs. Pd(OAc)₂ for cross-coupling efficiency.

- Temperature/Time : Gradient studies (40–80°C, 4–24h) to balance reaction rate vs. decomposition .

Q. Case Study :

| Condition | Yield (%) | Side Products |

|---|---|---|

| DMF, 60°C, 8h | 55 | <5% disulfide |

| DMSO, 80°C, 6h | 62 | 8% oxidized byproducts |

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., thioether vs. amino groups in analogs) on target binding .

- Assay Standardization :

- Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and controls.

- Validate enzyme inhibition (e.g., acetylcholinesterase IC₅₀) via fluorometric assays .

- Meta-Analysis : Pool data from analogs (e.g., fluorophenyl-azepane derivatives) to identify trends in efficacy vs. structural modifications .

Q. What in silico methods predict the compound's pharmacokinetics and toxicity?

Methodological Answer:

- ADMET Prediction :

- Software : SwissADME, pkCSM.

- Parameters : LogP (2.8), BBB permeability (-1.2), CYP3A4 inhibition risk (high) .

- Molecular Dynamics (MD) Simulations :

- Simulate binding to serotonin transporter (SERT) using AutoDock Vina.

- Compare docking scores with clinical antidepressants (e.g., fluoxetine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.